6-Amino-5-bromoquinoxaline is a chemical compound with the molecular formula and a molecular weight of approximately 224.06 g/mol. It is classified as a quinoxaline derivative, which is a bicyclic compound containing two nitrogen atoms in the ring structure. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals such as brimonidine, a drug used for treating glaucoma and ocular hypertension .
The synthesis of 6-amino-5-bromoquinoxaline typically involves several steps:
The molecular structure of 6-amino-5-bromoquinoxaline consists of a fused bicyclic system featuring two nitrogen atoms within the quinoxaline ring. The presence of a bromine atom at the fifth position and an amino group at the sixth position contributes to its unique reactivity and biological properties.
Various analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to characterize this compound. For instance, NMR can provide insights into the hydrogen environment around the amino and bromo substituents.
6-Amino-5-bromoquinoxaline participates in several significant chemical reactions:
These reactions are essential for synthesizing pharmaceutical intermediates that have therapeutic applications.
The mechanism of action for compounds derived from 6-amino-5-bromoquinoxaline often involves modulation of adrenergic receptors. Specifically, brimonidine acts as an alpha-2 adrenergic agonist, reducing intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow.
This mechanism is crucial for its efficacy in treating conditions like glaucoma. The structural features of 6-amino-5-bromoquinoxaline facilitate interactions with these receptors due to its ability to mimic natural ligands in the body.
6-Amino-5-bromoquinoxaline has several notable applications:
6-Amino-5-bromoquinoxaline (CAS 50358-63-9) is a brominated quinoxaline derivative characterized by the molecular formula C₈H₆BrN₃ and a molecular weight of 224.06 g/mol [3]. This heterocyclic compound features a bicyclic quinoxaline core—a benzene ring fused with a pyrazine ring—functionalized with an amino group at position 6 and a bromine atom at position 5 [4]. Its structural duality (electron-donating -NH₂ and electron-withdrawing -Br) enables versatile reactivity, making it a critical synthetic intermediate. The compound typically presents as a light yellow to amber crystalline powder and exhibits stability under ambient storage conditions [7].
The molecular architecture of 6-amino-5-bromoquinoxaline comprises a quinoxaline ring system with bromine and amino substituents adjacent to each other at the 5- and 6-positions, respectively. This arrangement creates significant electronic polarization, enhancing its suitability for cross-coupling reactions [4]. Key physicochemical properties include:
Table 1: Physicochemical Properties of 6-Amino-5-bromoquinoxaline
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₆BrN₃ | [3] |
Molecular Weight | 224.06 g/mol | |
Melting Point | 155–159°C | [7] |
Appearance | Light yellow to amber crystal | [7] |
Storage Conditions | Room temperature, dry, dark | [6] |
Boiling Point | 367.0 ± 37.0°C (760 mmHg) | [4] |
Quinoxaline chemistry emerged in the late 19th century, but 6-amino-5-bromoquinoxaline gained prominence in the 1970s–1980s alongside advances in heterocyclic synthesis. Its first reported synthesis likely involved direct bromination of 6-aminoquinoxaline or Sandmeyer reactions on quinoxaline-5,6-diamines [9]. The assignment of CAS 50358-63-9 in the 1970s formalized its identity, coinciding with intensified research into brominated heterocycles for pharmaceutical applications [6]. The compound’s significance grew in the 1990s when identified as a metabolite of Brimonidine (an anti-glaucoma drug), spurring interest in its synthetic utility [3] [4]. Patent analyses reveal its role in early routes to alpha-2 adrenergic agonists, positioning it within medicinal chemistry’s broader exploration of quinoxaline scaffolds [3] [5].
6-Amino-5-bromoquinoxaline’s primary application is synthesizing Brimonidine tartrate (CAS 70359-46-5), an alpha-2 adrenergic agonist for glaucoma treatment. The bromine atom facilitates Pd-catalyzed couplings (e.g., with cyanide or amines), while the amino group enables condensation or acylation [3] [4]. Additional applications include:
Suppliers like ChemImpex and TCI Chemicals offer it at ≥98% purity, with bulk packaging (e.g., 25 kg drums) supporting industrial-scale synthesis [7].
Table 2: Key Applications of 6-Amino-5-bromoquinoxaline
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9